3-(4-Methoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile
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Overview
Description
3-(4-Methoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C14H8N4O This compound features a cyclopropane ring substituted with a 4-methoxybenzoyl group and four cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxybenzoyl chloride with malononitrile in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the cyclopropane ring.
Reaction Conditions:
Reagents: 4-methoxybenzoyl chloride, malononitrile, sodium hydride
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidative conditions.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(4-Hydroxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile
Reduction: 3-(4-Methoxybenzoyl)cyclopropane-1,1,2,2-tetraamine
Substitution: 3-(4-Ethoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile
Scientific Research Applications
3-(4-Methoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile
- 3-(4-Bromobenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile
- 3-(4-Methylbenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile
Uniqueness
3-(4-Methoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can also be modified to create derivatives with different properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H8N4O2 |
---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
3-(4-methoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C15H8N4O2/c1-21-11-4-2-10(3-5-11)12(20)13-14(6-16,7-17)15(13,8-18)9-19/h2-5,13H,1H3 |
InChI Key |
DNNZDTVTFLRJBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
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